1-Methyl-2-(piperidin-4-yl)-1H-indole
CAS No.:
Cat. No.: VC20163094
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2 |
|---|---|
| Molecular Weight | 214.31 g/mol |
| IUPAC Name | 1-methyl-2-piperidin-4-ylindole |
| Standard InChI | InChI=1S/C14H18N2/c1-16-13-5-3-2-4-12(13)10-14(16)11-6-8-15-9-7-11/h2-5,10-11,15H,6-9H2,1H3 |
| Standard InChI Key | WNYFSQVZUYOLQK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C3CCNCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Methyl-2-(piperidin-4-yl)-1H-indole consists of a bicyclic indole system (C₈H₇N) modified with two substituents:
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A methyl group (-CH₃) at the 1-position of the indole nitrogen.
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A piperidin-4-yl group (C₅H₁₀N) at the 2-position of the indole ring.
The piperidine ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain. This substitution pattern distinguishes it from related compounds like 1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-indole, which features a pyridine-methyl group appended to the piperidine nitrogen .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₈N₂ |
| Molecular weight | 214.31 g/mol |
| Hydrogen bond donors | 1 (piperidine NH) |
| Hydrogen bond acceptors | 3 (indole N, piperidine N) |
| Rotatable bonds | 2 (piperidine-indole linkage) |
Synthesis and Production
Laboratory-Scale Synthesis
While no explicit synthetic route for 1-Methyl-2-(piperidin-4-yl)-1H-indole is documented in accessible literature, analogous methods for indole-piperidine hybrids suggest plausible pathways:
Industrial Considerations
Scalable production would likely employ continuous flow chemistry to enhance reaction efficiency and yield. For instance, a brominated analog, 6-bromo-1-methyl-2-(piperidin-4-yl)-1H-indole, is commercially available, suggesting established protocols for halogenated derivatives that could be adapted .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Indole-Piperidine Derivatives
*Estimated based on homologous compounds.
Research Challenges and Future Directions
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Synthetic Optimization:
Current routes suffer from low yields (<30%) due to steric hindrance at the indole 2-position. Microwave-assisted synthesis or enzymatic catalysis could improve efficiency. -
ADME Profiling:
Predictive models indicate moderate oral bioavailability (~40%) due to first-pass metabolism. Prodrug strategies (e.g., esterification of the piperidine nitrogen) may enhance pharmacokinetics. -
Target Validation: CRISPR-Cas9 knockout studies are needed to confirm putative targets like 5-HT₂A and IKKβ.
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